2-(Difluoromethoxy)-1,3,5-trifluoro-benzene
Overview
Description
2-(Difluoromethoxy)-1,3,5-trifluoro-benzene is an organofluorine compound characterized by the presence of both difluoromethoxy and trifluoro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a trifluorobenzene derivative using difluoromethylating agents such as difluoromethyl phenyl sulfone under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoro groups.
Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-1,3,5-trifluoro-benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine’s effects on biological systems and molecular interactions.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. This can lead to changes in molecular pathways and biological activities .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)-1,3,5-trifluoro-benzene
- 2-(Difluoromethoxy)-1,4-difluoro-benzene
- 2-(Difluoromethoxy)-1,3-difluoro-benzene
Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-1,3,5-trifluoro-benzene is unique due to the specific arrangement of its fluorine atoms. This arrangement can lead to distinct chemical properties and reactivities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3,5-trifluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFIFHMLFKEWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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